molecular formula C22H19N5O2S2 B2561728 N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-00-8

N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2561728
CAS RN: 892734-00-8
M. Wt: 449.55
InChI Key: IXDGVZGFSYTUMK-UHFFFAOYSA-N
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Description

“N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . These are aromatic compounds containing a triazole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of such compounds often involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds can be determined using these techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve several transformations with bond forming taking place in a domino reaction manner . This type of procedure is based on several transformations with bond forming taking place in a domino reaction manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectra .

Scientific Research Applications

Synthesis and Chemical Derivatives

Synthesis and Chemical Reactivity : The scientific interest in compounds like N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves their synthesis and reactivity, leading to a variety of derivatives. For instance, pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones were synthesized through a series of heterocyclization reactions, showcasing the compound's versatility as a precursor for different heterocyclic compounds (Davoodnia et al., 2008). Similarly, the preparation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their evaluation as serotonin 5-HT6 receptor antagonists underline the potential pharmacological applications of such derivatives (Ivachtchenko et al., 2010).

Future Directions

The future directions in the research of such compounds could involve further exploration of their biological activities and potential applications in various fields . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

N-(3-ethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-3-15-5-4-6-16(13-15)23-20-19-18(11-12-30-19)27-21(24-20)22(25-26-27)31(28,29)17-9-7-14(2)8-10-17/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGVZGFSYTUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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